4-Methoxy-6-nitro-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

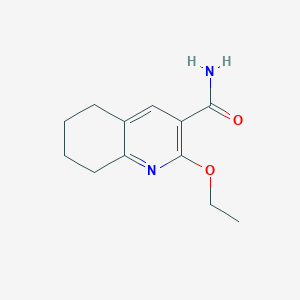

4-Methoxy-6-nitro-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are commonly found in a wide variety of natural and synthetic substances.

Synthesis Analysis

The synthesis of 4-Methoxy-6-nitro-1H-indole and related compounds involves various chemical reactions and processes. One approach involves the nucleophilic substitution reaction in indole chemistry, where 1-Methoxy-6-nitroindole-3-carbaldehyde acts as a versatile building block for producing 2,3,6-trisubstituted indole derivatives (Yamada et al., 2009). Another method highlights a novel rearrangement leading to 1-methoxyindoles, starting from commercially available nitro compounds (Selvakumar et al., 2003).

Molecular Structure Analysis

The molecular structure of 4-Methoxy-6-nitro-1H-indole is characterized by its indole skeleton, which is a fused ring system combining a benzene ring and a pyrrole ring. The methoxy and nitro groups attached to this skeleton significantly influence its chemical properties and reactivity.

Chemical Reactions and Properties

4-Methoxy-6-nitro-1H-indole undergoes various chemical reactions due to its reactive functional groups. For instance, studies on the nucleophilic reactions of 1-Methoxy-3-(2-nitrovinyl)indole reveal interesting solvent effects and novel preparation methods for 3-substituted 1-methoxyindoles (Yamada et al., 2002).

Applications De Recherche Scientifique

Versatile Building Block in Organic Synthesis

4-Methoxy-6-nitro-1H-indole serves as a versatile building block in organic synthesis, facilitating the preparation of a variety of indole derivatives. One notable application is its use in nucleophilic substitution reactions to produce 2,3,6-trisubstituted indole derivatives, highlighting its utility in generating novel pyrimido[1,2-a]indole derivatives. This regioselective reactivity underscores its significance in the development of complex indole-based structures, catering to diverse research needs in organic and medicinal chemistry (Yamada et al., 2009).

Nanoparticle Formation and Fluorescence Applications

Another fascinating area of application is in the synthesis of fluorescent organic nanoparticles. 3-Styrylindoles, including derivatives of 4-Methoxy-6-nitro-1H-indole, have been synthesized and observed to form nanoparticles with enhanced fluorescence properties. This behavior is attributed to specific substitutions that reduce intermolecular interactions, thereby promoting fluorescence. Such nanoparticles find applications in materials science and bioimaging, where their fluorescent properties can be utilized for labeling and visualization purposes (Singh & Ansari, 2017).

Anticancer and Antivascular Agent Development

In the realm of medicinal chemistry, derivatives of 4-Methoxy-6-nitro-1H-indole have been explored for their potential as anticancer and antivascular agents. Research has focused on synthesizing analogues that inhibit tubulin polymerization, a crucial process in cancer cell proliferation. Such compounds, by mimicking the action of natural products like combretastatin A4, have shown promise in disrupting tumor vasculature and inducing tumor regression, offering a pathway for the development of new cancer therapies (Ty et al., 2008).

Antioxidant and Cytotoxicity Properties

Additionally, 4-Methoxy-6-nitro-1H-indole derivatives have been investigated for their antioxidant and cytotoxic properties. Through the Maillard reaction with natural food flavors, various 6-methoxytetrahydro-β-carboline derivatives have been synthesized and evaluated. These compounds exhibit moderate antioxidant properties and have been assessed for cytotoxicity against non-tumorous cell lines, providing insights into their safety and efficacy as potential antioxidants (Goh et al., 2015).

Safety And Hazards

Orientations Futures

Indole derivatives, including “4-Methoxy-6-nitro-1H-indole”, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .

Propriétés

IUPAC Name |

4-methoxy-6-nitro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9-5-6(11(12)13)4-8-7(9)2-3-10-8/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJWRLNBFXLPKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646346 |

Source

|

| Record name | 4-Methoxy-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-nitro-1H-indole | |

CAS RN |

175913-41-4 |

Source

|

| Record name | 4-Methoxy-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

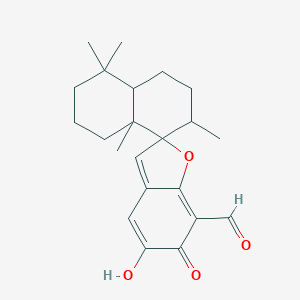

![trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL](/img/structure/B70270.png)

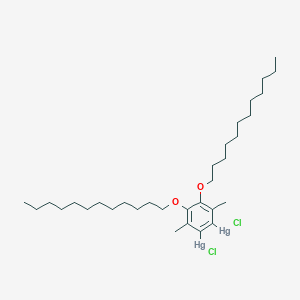

![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)

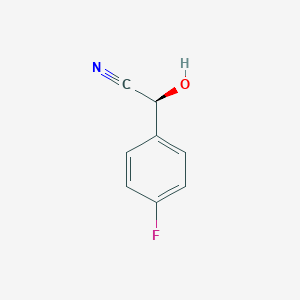

![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)

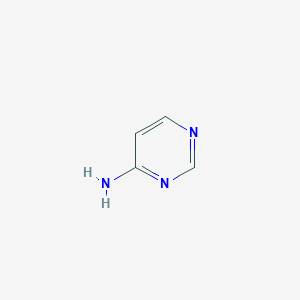

![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)